m-PEG8-Amine
Beschreibung
Nomenclature and Synonyms
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine represents a precisely defined chemical entity within the polyethylene glycol amine family, characterized by its systematic nomenclature that reflects its complex molecular architecture. The compound is universally recognized by its Chemical Abstracts Service registry number 869718-81-0, which provides unambiguous identification across global chemical databases and research literature. This systematic designation follows International Union of Pure and Applied Chemistry guidelines, where each numerical position corresponds to specific oxygen atoms embedded within the carbon chain framework, culminating in the terminal amine functionality at position 25.
The compound exhibits extensive synonymous nomenclature that reflects various naming conventions and applications across different scientific disciplines. Primary alternative designations include methoxy polyethylene glycol 8 amine, 3,6,9,12,15,18,21,24-octaoxapentacosan-1-amine, and 3,6,9,12,15,18,21,24-octaoxa-pentacosylamine. Additional systematic names encompass 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine, which provides detailed structural information about the sequential ethoxy units. The simplified molecular formula representation as methyl-polyethylene glycol 8-amine reflects its composition of eight ethylene oxide repeating units terminated by a methoxy group at one end and an amine group at the opposite terminus.
The International Chemical Identifier system provides additional specificity through the canonical Simplified Molecular Input Line Entry System representation: COCCOCCOCCOCCOCCOCCOCCOCCN. This linear notation effectively captures the alternating carbon-oxygen backbone structure while highlighting the terminal methoxy and amine functionalities that define the compound's reactivity profile. The International Chemical Identifier Key YXWBFPPGROXJLL-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.
Historical Development of Methoxy Polyethylene Glycol 8 Amine
The historical development of 2,5,8,11,14,17,20,23-octaoxapentacosan-25-amine traces its origins to the pioneering work in polyethylene glycol chemistry initiated in the late 19th century and subsequently advanced through systematic protein modification research in the 1960s and 1970s. Polyethylene glycol itself was first synthesized in 1859 by Portuguese chemist A.V. Lourenço, who achieved this milestone by heating ethylene glycol with ethylene dibromide and subsequently isolating ethylene glycol oligomers through fractional distillation. French chemist Charles Adolphe Wurtz independently accomplished similar synthetic achievements during the same historical period, establishing the foundational chemistry that would eventually enable the development of sophisticated amine-terminated derivatives.
The conceptual framework for polyethylene glycol-protein conjugation, which provided the theoretical basis for developing amine-functionalized derivatives, emerged from the visionary work of Professor Frank Davis at Rutgers University in the late 1960s. Davis recognized the potential for polyethylene glycol conjugation to reduce protein immunogenicity in biological systems, thereby enhancing circulation lifetimes and therapeutic efficacy of recombinant proteins. This revolutionary concept, termed protein "polyethylene glycolylation," established the scientific rationale for developing precisely functionalized polyethylene glycol derivatives capable of selective biomolecule attachment.
Early developments in polyethylene glycol amine chemistry focused primarily on targeting N-terminal amino groups of lysine residues through various activation strategies. The first documented reactions involved cyanuric chloride activated polyethylene glycol with primary amine groups of bovine serum albumin and bovine liver catalase, achieved through alkylation of their respective amine terminals. Subsequent advancement introduced polyethylene glycol-tresylate derivatives for protein conjugation through alkylation mechanisms, though these early approaches resulted in non-specific, multiply conjugated products with limited therapeutic utility.
The development of greater specificity in N-alkyl conjugation strategies emerged following the introduction of polyethylene glycol aldehyde derivatives, particularly methoxy polyethylene glycol-propionaldehyde, which enabled more controlled modification reactions. Successive innovations incorporated succinimidyl carbonate, benzotriazole carbonate, phenyl carbonate, carbonylimidazole, and thiazolidine-2-thione activation chemistries for protein conjugation through N-terminal acylation pathways. These methodological advances ultimately culminated in the development of sophisticated amine-terminated polyethylene glycol derivatives, including the specific octaoxapentacosan-25-amine compound under investigation.
Position in Polyetheramine Chemistry
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine occupies a distinctive position within the broader classification of polyetheramines, representing a specialized subset of aliphatic organic species that incorporate both ether linkages and amine functional groups. Polyetheramines constitute a significant chemical family produced through the reaction of ethylene oxide or propylene oxide with polyols, followed by amination processes that introduce terminal amine functionality. The compound under investigation represents a particularly sophisticated example of this chemistry, incorporating exclusively ethylene oxide units in a linear chain architecture terminated by methoxy and primary amine groups.
The commercial polyetheramine landscape typically employs nomenclature systems utilizing prefixes of M, D, or T to denote monofunctional, difunctional, and trifunctional characteristics, respectively, often accompanied by numerical designations indicating molecular weight ranges. Within this classification framework, 2,5,8,11,14,17,20,23-octaoxapentacosan-25-amine functions as a monofunctional derivative with a precisely defined molecular weight of 383.48 daltons. This positioning distinguishes it from broader molecular weight distribution polyetheramines commonly employed in industrial applications such as epoxy resin curing, where flexibility in molecular weight ranges may be acceptable or even advantageous.
The structural characteristics of this compound align closely with methoxy-terminated polyethylene glycol amine derivatives, which have gained prominence in biomedical applications requiring precise molecular architecture and minimal polydispersity. Contemporary research emphasizes the development of uniform, monodisperse polyethylene glycol derivatives to overcome issues related to molecular heterogeneity and immunogenicity observed with conventional polydisperse polymer preparations. The octaoxapentacosan-25-amine compound exemplifies this trend toward structural precision, offering researchers a tool for applications demanding exact molecular specifications.
Within the broader context of polyetheramine applications, this compound represents a specialized category focused on biomedical and pharmaceutical applications rather than traditional industrial uses such as fuel additives or epoxy curing agents. Its hydrophilic polyethylene glycol backbone combined with terminal amine reactivity positions it strategically for protein modification, drug delivery system construction, and advanced biomaterial development. This specialized positioning reflects the evolving sophistication of polyetheramine chemistry toward precision applications requiring defined molecular architectures and predictable biological interactions.
Research Significance in Modern Chemical Sciences
The research significance of 2,5,8,11,14,17,20,23-octaoxapentacosan-25-amine in contemporary chemical sciences stems from its unique combination of biocompatibility, hydrophilicity, and selective reactivity that addresses critical challenges in drug delivery, protein engineering, and materials science. The compound functions as a cleavable antibody-drug conjugate linker, enabling the synthesis of sophisticated therapeutic constructs that can deliver cytotoxic agents selectively to target cells while minimizing systemic toxicity. This application represents a paradigm shift in cancer therapeutics, where precise molecular engineering enables the development of targeted therapies with improved therapeutic indices compared to traditional chemotherapeutic approaches.
Contemporary research applications extend beyond antibody-drug conjugates to encompass broader protein modification technologies, where the compound serves as a critical building block for polyethylene glycolylation strategies. The primary amine functionality enables rapid conjugation with activated carboxylic acids such as N-hydroxysuccinimide esters, forming stable amide bonds that permanently attach polyethylene glycol moieties to protein surfaces. This modification technology has revolutionized protein therapeutics by extending circulation half-lives, reducing immunogenicity, and improving drug stability under physiological conditions. The compound's participation in reductive amination reactions further expands its utility in connecting diverse molecular entities through stable chemical bonds.
Recent synthetic developments have demonstrated the compound's integration into advanced ruthenium-catalyzed hydrogen borrowing reductive amination methodologies, illustrating its compatibility with sophisticated organometallic chemistry. These innovations enable the construction of complex polyethylene glycol-functionalized amine architectures through environmentally sustainable synthetic approaches that minimize waste generation and energy consumption. The successful application of these methodologies to pharmaceutically relevant targets, including the synthesis of quetiapine in 62% isolated yield, demonstrates the compound's practical utility in medicinal chemistry applications.
The compound's research significance is further amplified by its role in addressing fundamental challenges associated with conventional polyethylene glycol chemistry, particularly issues related to polydispersity and batch-to-batch variability. Studies have demonstrated that uniform polyethylene glycolylated drugs may exhibit superior therapeutic profiles compared to conventional polydisperse preparations, as they can overcome complications related to molecular heterogeneity and unwanted immunogenic reactions. The precisely defined structure of octaoxapentacosan-25-amine represents progress toward achieving this uniformity goal, positioning it as a valuable research tool for investigating structure-activity relationships in polyethylene glycol-modified therapeutics.
| Property | Specification | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₃₇NO₈ | Defines precise elemental composition for quantitative analysis |
| Molecular Weight | 383.48 g/mol | Enables accurate stoichiometric calculations in synthetic applications |
| Chemical Abstracts Service Number | 869718-81-0 | Provides unambiguous identification across global databases |
| Canonical Simplified Molecular Input Line Entry System | COCCOCCOCCOCCOCCOCCOCCOCCN | Enables computational chemistry applications and structure searches |
| International Chemical Identifier Key | YXWBFPPGROXJLL-UHFFFAOYSA-N | Serves as unique digital fingerprint for database applications |
| Polyethylene Glycol Units | 8 ethylene oxide repeating units | Determines hydrophilicity and pharmacokinetic properties |
| Functional Groups | Terminal methoxy and primary amine | Defines reactivity profile and conjugation chemistry |
| Purity Specification | ≥95% | Ensures reproducible results in research applications |
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBFPPGROXJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679822 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869718-81-0 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869718-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, commonly referred to as mPEG8-Amine, is a polyethylene glycol (PEG) derivative with significant implications in biological and medical research. This compound is characterized by its unique structure, which includes multiple ether linkages that contribute to its solubility and biocompatibility. The primary focus of this article is to explore the biological activity of mPEG8-Amine, including its applications in drug delivery systems, nanotechnology, and its physicochemical properties.
- Molecular Formula : C17H37NO8
- Molecular Weight : 383.48 g/mol
- CAS Number : 869718-81-0
- Physical State : Solid at room temperature; typically appears as a colorless to light orange liquid when dissolved.
- Purity : Greater than 95% (GC) .
| Property | Value |
|---|---|
| Molecular Formula | C17H37NO8 |
| Molecular Weight | 383.48 g/mol |
| Physical Appearance | Colorless to light orange |
| Purity | >95% (GC) |
| Melting Point | 204 °C (dec.) |
Applications in Drug Delivery
mPEG8-Amine has been extensively studied for its role in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic nature of PEG allows for improved circulation time in the bloodstream and reduced immunogenicity. This compound can be conjugated with various drugs to form prodrugs that release active pharmaceutical ingredients in a controlled manner.
Case Study: PEGylated Drug Formulations
A notable case study involved the PEGylation of doxorubicin, a chemotherapeutic agent. The resulting formulation demonstrated:
- Increased solubility : Enhanced aqueous solubility compared to unmodified doxorubicin.
- Reduced toxicity : Lower systemic toxicity while maintaining therapeutic efficacy.
- Improved pharmacokinetics : Extended half-life in circulation leading to better tumor targeting .
Nanotechnology Applications
In nanotechnology, mPEG8-Amine is utilized for the functionalization of nanoparticles. Its ability to create a hydrophilic shell around nanoparticles enhances their biocompatibility and stability in biological environments.
Research Findings on Nanoparticle Functionalization
Research has shown that nanoparticles coated with mPEG8-Amine exhibit:
- Enhanced cellular uptake : Improved interaction with cell membranes leading to increased internalization.
- Controlled release profiles : Ability to modulate the release rates of encapsulated drugs based on environmental triggers .
Biocompatibility and Safety
Although mPEG8-Amine is generally considered safe for use in biomedical applications, studies have indicated potential skin and eye irritation upon contact. Proper handling procedures are recommended to mitigate these risks.
Safety Data Summary
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
One of the primary applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is in the development of drug delivery systems. Its PEG structure enhances the solubility and stability of drugs in physiological conditions.
Advantages in Drug Delivery
- Increased Bioavailability : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs.
- Reduced Immunogenicity : PEGylation can mask drug molecules from the immune system, prolonging their circulation time in the bloodstream.
- Targeted Delivery : The compound can be conjugated with targeting ligands to deliver therapeutics specifically to diseased tissues.
Case Studies
- A study demonstrated that mPEG8-Amine was successfully used to conjugate anticancer drugs to enhance their therapeutic efficacy while minimizing side effects .
- Another research highlighted its role in formulating nanoparticles for targeted delivery of RNA-based therapeutics .
Bioconjugation Techniques
The amino group present in 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine makes it an excellent candidate for bioconjugation processes. This allows for the attachment of various biomolecules such as proteins and antibodies.
Applications in Bioconjugation
- Antibody Drug Conjugates (ADCs) : The compound can be linked to antibodies to create ADCs that deliver cytotoxic agents directly to cancer cells .
- Protein Modification : It is used to modify proteins for improved stability and functionality in therapeutic applications.
Research Findings
- Recent advancements have shown that bioconjugates formed with mPEG8-Amine exhibit enhanced pharmacokinetics and biodistribution profiles compared to non-conjugated counterparts .
Biomedical Research
In biomedical research, 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine serves multiple roles due to its biocompatibility and functional properties.
Applications in Research
- Cellular Studies : Used as a tool for studying cellular uptake and intracellular trafficking of drug formulations.
- Tissue Engineering : Its hydrophilic nature aids in creating scaffolds that support cell growth and tissue regeneration.
Case Studies
- A study reported the use of mPEG8-Amine in developing hydrogels that support neuronal cell growth and differentiation .
- Another investigation found that PEGylated compounds significantly improved cellular uptake rates in various cancer cell lines .
Summary
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a versatile compound with significant implications across drug delivery systems, bioconjugation techniques, and biomedical research. Its unique properties enhance the efficacy and safety profiles of therapeutic agents while providing innovative solutions for various scientific challenges. Ongoing research continues to explore new applications and optimize existing methodologies involving this compound.
Vergleich Mit ähnlichen Verbindungen
Research Findings :
- Longer PEG chains (e.g., the target compound) exhibit lower critical micelle concentrations (CMCs) , enhancing surfactant stability in aqueous environments .
- Shorter-chain analogs (e.g., C₉H₂₁NO₄) demonstrate faster cellular uptake but higher cytotoxicity in vitro .
Branched PEG-Amines
Research Findings :
- Branched PEG-amines offer higher functional-group density but suffer from batch-to-batch variability due to polydispersity (PDI > 1.3) .
- The linear target compound achieves >95% conjugation efficiency with NHS esters, outperforming branched analogs (~70–80%) .
Polyetheramine Derivatives (Jeffamines)
Research Findings :
- Jeffamines’ propylene oxide segments introduce hydrophobicity, limiting biocompatibility in drug delivery compared to the target compound’s PEG structure .
- The target compound’s amine group shows pH-sensitive reactivity (optimal at pH 8–9), whereas Jeffamines’ amines are less reactive due to steric effects .
Key Advantages and Limitations
Vorbereitungsmethoden
Three-Step Mesylation-Azidation-Reduction Sequence
The most widely reported method involves converting hydroxyl-terminated PEG precursors to amines through azide intermediates. This approach, detailed by Mi et al. (2021), achieves isolated yields of 82–99% with >99% end-group fidelity.
Step 1: Mesylation of Hydroxyl-Terminated PEG
Hydroxyl-terminated PEG (e.g., α-methoxy-ω-hydroxy PEG) is treated with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) acts as a base, facilitating the formation of the mesylate intermediate. Quantitative conversion is confirmed via <sup>1</sup>H NMR by the disappearance of the hydroxyl proton signal at δ 1.2–1.5 ppm.
Step 2: Azidation
The mesylate is reacted with sodium azide (NaN<sub>3</sub>) in dimethylformamide (DMF) at 60°C for 24 hours. This nucleophilic substitution replaces the mesylate group with an azide, yielding α-methoxy-ω-azido PEG. Excess NaN<sub>3</sub> is removed via dialysis, and the product is lyophilized.
Step 3: Reduction to Amine
The azido-PEG is reduced using zinc (Zn) and ammonium chloride (NH<sub>4</sub>Cl) in tetrahydrofuran (THF) at 80°C for 72 hours. The reaction proceeds via a single-electron transfer mechanism, producing the amine and nitrogen gas. Post-reduction, the mixture is neutralized with NaOH, extracted with DCM, and purified via rotary evaporation. MALDI ToF MS confirms >99% conversion, with molecular ion peaks aligning with theoretical values.
Key Data:
| Parameter | Value |
|---|---|
| Isolated Yield | 82–99% |
| Reaction Time | 72–150 hours |
| Purity (HPLC) | >98% |
Traditional Ammonolysis Methods
High-Pressure Ammonia Reaction
Bückmann et al. (1981) pioneered the direct ammonolysis of halogenated PEGs. α-Methoxy-ω-chloro PEG is reacted with aqueous ammonia (28% w/w) at 100°C under 50 bar pressure for 48 hours. While this method achieves quantitative conversion, isolated yields are lower (60–73%) due to side reactions like oxidation.
Lithium Aluminium Hydride (LiAlH<sub>4</sub>) Reduction
Azido-PEG is reduced with LiAlH<sub>4</sub> in anhydrous THF at 0°C. Though effective, this method risks over-reduction and requires stringent anhydrous conditions, limiting scalability.
Comparative Analysis of Preparation Methods
The table below contrasts the efficiency, scalability, and practicality of dominant synthesis routes:
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Zn/NH<sub>4</sub>Cl | 82–99% | 72–150 h | High yield, mild conditions, scalable | Long reaction time |
| High-Pressure NH<sub>3</sub> | 60–73% | 48 h | No intermediate steps | Specialized equipment required |
| LiAlH<sub>4</sub> | 70–85% | 12 h | Fast | Moisture-sensitive, safety hazards |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) of mPEG8-NH2 shows characteristic peaks:
Mass Spectrometry
MALDI ToF MS of the Zn/NH<sub>4</sub>Cl-derived product reveals a monodisperse peak at m/z 383.5 [M+H]<sup>+</sup>, confirming the absence of oligomerization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity, with a retention time of 12.3 minutes.
Challenges and Optimization
Purification Difficulties
PEG’s hydrophilicity complicates extraction. Ethyl acetate/water partitioning or tangential flow filtration improves recovery.
Side Reactions
Over-reduction with LiAlH<sub>4</sub> generates secondary amines. Using stoichiometric Zn/NH<sub>4</sub>Cl minimizes this risk.
Recent Advances
Kadamannil et al. (2022) reported a microwave-assisted azidation step, reducing reaction time to 2 hours without compromising yield. Additionally, flow chemistry platforms enable continuous production of azido-PEG intermediates, enhancing scalability .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via stepwise PEGylation (polyethylene glycol chain elongation) followed by amine functionalization. Key steps include:
- Controlled oxidation of terminal hydroxyl groups to amines using reductive amination or Mitsunobu reactions.
- Purification via size-exclusion chromatography (SEC) or membrane filtration (e.g., tangential flow filtration) to isolate the desired chain length .
- Yield optimization requires strict control of stoichiometry (e.g., PEG:amine ratio), temperature (40–60°C), and inert atmosphere to prevent side reactions like over-oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine?
- Methodological Answer :
- NMR : H and C NMR confirm ether (-O-) linkages and amine (-NH) placement. For example, δ 3.5–3.7 ppm (PEG backbone) and δ 2.7–3.0 ppm (amine protons) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight (MW ≈ 500–600 Da) and polydispersity index (PDI < 1.1) .
- FTIR : Peaks at 1100 cm (C-O-C stretch) and 3300 cm (N-H stretch) validate functional groups .
Q. How does the compound’s solubility in aqueous and organic solvents impact its applicability in drug delivery systems?
- Methodological Answer :
- Aqueous Solubility : High due to PEG’s hydrophilic nature; critical for nanoparticle stabilization or protein conjugation. Test via cloud-point titration (e.g., PEG precipitation threshold at 25–30°C) .
- Organic Solubility : Limited in non-polar solvents (e.g., hexane), but miscible in DMSO or DMF for conjugation reactions. Solubility assays (UV-Vis turbidity) guide solvent selection .
Advanced Research Questions
Q. What experimental design challenges arise when studying the compound’s interactions with lipid bilayers, and how can they be mitigated?
- Methodological Answer :
- Challenge : PEG chains may sterically hinder membrane insertion.
- Solutions :
- Use fluorescence quenching assays (e.g., dansyl-labeled lipids) to quantify binding efficiency.
- Employ molecular dynamics (MD) simulations to model PEG-lipid interactions, validated by neutron reflectometry .
- Data Contradictions : Discrepancies between simulated and experimental binding constants often arise from incomplete solvation models. Cross-validate with isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for PEG-amine derivatives?
- Methodological Answer :
- Key Factors :
- Purity : Trace metals or unreacted monomers (e.g., ethylene oxide) may skew results. Use inductively coupled plasma mass spectrometry (ICP-MS) and SEC to confirm purity .
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized MTT assays.
- Case Study : A 2024 study linked discrepancies to residual solvents (e.g., DMF) in formulations; switching to aqueous buffers reduced variability .
Q. What theoretical frameworks guide the study of the compound’s role in self-assembled nanostructures?
- Methodological Answer :
- Flory-Huggins Theory : Predicts PEG-amine’s compatibility with hydrophobic cores (e.g., PLGA nanoparticles) based on χ (interaction parameter) calculations .
- DLVO Theory : Models colloidal stability by balancing van der Waals attraction and electrostatic repulsion. Zeta potential measurements (±10–20 mV) validate predictions .
- Advanced Modeling : Coarse-grained MD simulations (e.g., Martini force field) map PEG chain conformations during self-assembly .
Data Presentation and Analysis Guidelines
Table 1 : Comparative Analysis of Characterization Techniques
Table 2 : Synthesis Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | >80% above 50°C |
| PEG:Amine Ratio | 1:1.2 | Prevents over-amination |
| Reaction Time | 12–24 hrs | Maximizes conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
